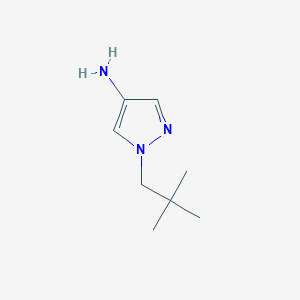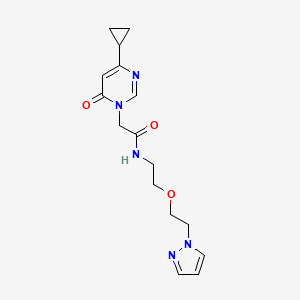![molecular formula C17H20N4O2S B2405202 8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897453-57-5](/img/structure/B2405202.png)
8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione” is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA . The compound also contains a sulfanyl group attached to a dimethylphenyl group, which could potentially influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar at the purine core, with the sulfanyl group and the dimethylphenyl group adding some three-dimensionality . The presence of the dione (two carbonyl groups) in the purine ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine core and the sulfanyl group. The purine core, being aromatic, is generally stable but can participate in electrophilic aromatic substitution reactions . The sulfanyl group could potentially be oxidized or participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The purine core is likely to make the compound relatively stable and aromatic . The presence of the sulfanyl group could potentially make the compound more polar and influence its solubility .Applications De Recherche Scientifique
Metabolic Pathway Insights
Research delving into the metabolic pathways of related compounds offers a foundation for understanding the applications and implications of specific chemicals, including the one . For instance, studies on methenolone metabolism reveal the importance of sulfation as a phase II metabolic pathway, proposing metabolites significant in the sulfate fraction (Fragkaki et al., 2015). Similar investigations into urinary metabolites, such as dimethylhippuric acids after exposure to trimethylbenzenes, provide insights into biomarkers for chemical exposure and the body's response mechanisms (Järnberg et al., 1997).
Toxicology and Exposure Assessment
The toxicological assessment of chemical compounds and their impact on human health forms a critical area of research. Investigations into the effects of exposure to specific compounds, such as trimethyltin and dimethyltin, illustrate the neurotoxic effects and highlight the importance of occupational safety measures (Ross et al., 1981). These studies underscore the necessity of understanding chemical toxicokinetics and the role of metabolites in assessing exposure risks.
Biomonitoring and Environmental Health
Biomonitoring research, focusing on the detection of chemical metabolites in biological samples, provides invaluable data for assessing environmental and occupational exposure. The determination of metabolites such as 3,4-dimethylhippuric acid in workers exposed to trimethylbenzenes underscores the utility of biological monitoring in the paint and varnish industry, guiding safety protocols and exposure limits (Fukaya et al., 1994).
Implications for Drug Development and Safety
Understanding the metabolic pathways and toxicological profiles of chemical compounds has direct implications for drug development and safety. Studies on the metabolites of therapeutic agents, such as 6-mercaptopurine, provide insights into the pharmacokinetics and potential side effects, informing dosage adjustments and monitoring strategies (Keuzenkamp-Jansen et al., 1996).
Propriétés
IUPAC Name |
8-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-10-6-7-11(2)12(8-10)9-24-16-18-13-14(19(16)3)20(4)17(23)21(5)15(13)22/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOVRGJCWWKDAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

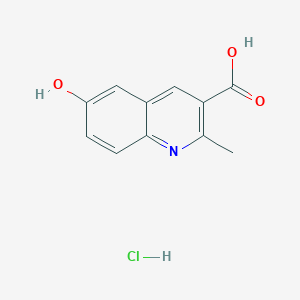
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2405126.png)
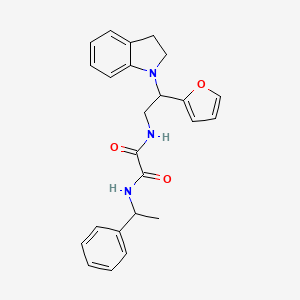
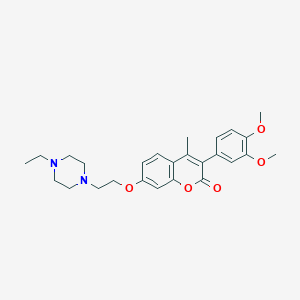
![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)
![2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2405132.png)
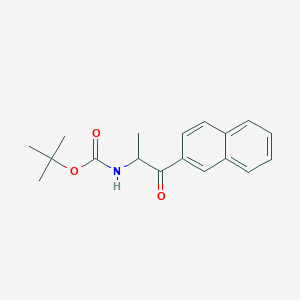
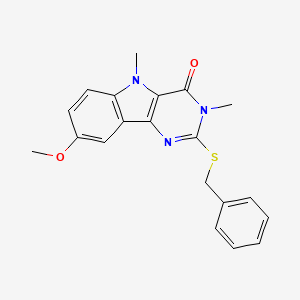
![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)
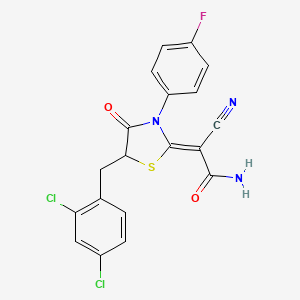

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2405140.png)
